4,6-Ditert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol
Overview
Description
4,6-Ditert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol is a complex organic compound known for its unique chemical structure and properties. This compound is often utilized in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Ditert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol typically involves multiple steps, starting with the preparation of the benzoxazole coreThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4,6-Ditert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the benzoxazole ring or the phenolic groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenolic and benzoxazole sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4,6-Ditert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical processes.
Biology: Investigated for its potential antioxidant properties and its effects on biological systems.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 4,6-Ditert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol exerts its effects involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. It may also interact with specific enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Ditert-butyl-2-(4-hydroxyphenyl)-1,3-benzoxazol-7-ol
- 4,6-Ditert-butyl-2-(3-methoxyphenyl)-1,3-benzoxazol-7-ol
- 4,6-Ditert-butyl-2-(4-hydroxy-3-methylphenyl)-1,3-benzoxazol-7-ol
Uniqueness
4,6-Ditert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol stands out due to its specific combination of tert-butyl groups and the hydroxy-methoxyphenyl moiety. This unique structure imparts distinct chemical and physical properties, making it particularly useful in applications requiring high stability and reactivity .
Properties
IUPAC Name |
4,6-ditert-butyl-2-(4-hydroxy-3-methoxyphenyl)-1,3-benzoxazol-7-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-21(2,3)13-11-14(22(4,5)6)18(25)19-17(13)23-20(27-19)12-8-9-15(24)16(10-12)26-7/h8-11,24-25H,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGNEUCEYNEXDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C2=C1N=C(O2)C3=CC(=C(C=C3)O)OC)O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.